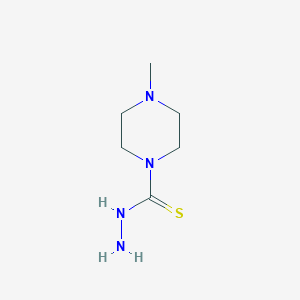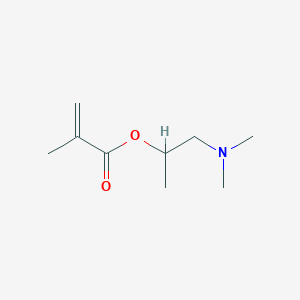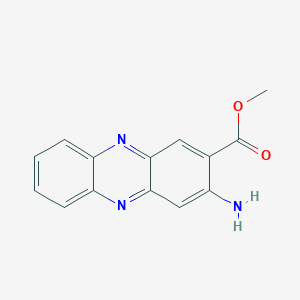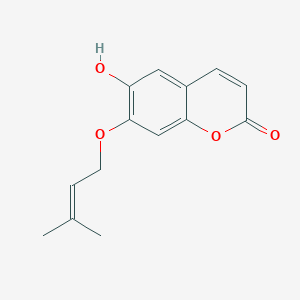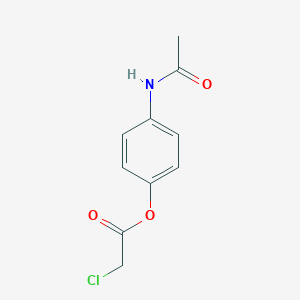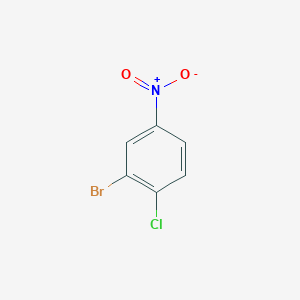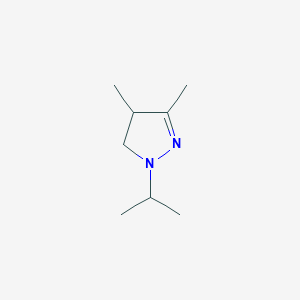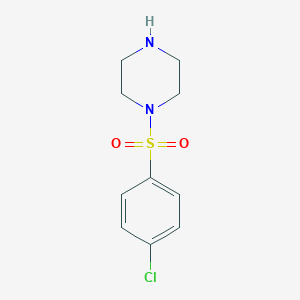
Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, also known as muscalure, is a pheromone produced by the male housefly. It is used as a lure to attract female houseflies for the purpose of population control. Muscalure has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
Muscalure acts as a pheromone, which is a chemical signal that is used to communicate between individuals of the same species. In the case of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, it is used by male houseflies to attract female houseflies for mating. The exact mechanism of action of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate is not fully understood, but it is believed to involve the activation of specific receptors in the antennae of female houseflies.
Biochemical and Physiological Effects:
Muscalure has been shown to have a variety of biochemical and physiological effects on female houseflies. It has been shown to stimulate the production of sex pheromones in female houseflies, which increases their attractiveness to males. It has also been shown to affect the behavior of female houseflies, causing them to become more active and more likely to mate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscalure has several advantages for use in lab experiments. It is a highly specific chemical that only affects houseflies, which makes it useful for studying the behavior and physiology of these insects. It is also a relatively simple molecule, which makes it easy to synthesize and study. However, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has several limitations for lab experiments. It is difficult to obtain in large quantities, which can make it expensive to use. In addition, it is difficult to control the release of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate in lab experiments, which can make it difficult to study its effects.
Direcciones Futuras
There are several future directions for the study of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate. One area of research is the development of new methods for synthesizing Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, which could lead to more efficient and cost-effective production of this chemical. Another area of research is the development of new methods for using Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate to control insect populations, including the development of new traps and lures. Finally, there is potential for the use of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate as a chemical communication tool in other species, which could have applications in agriculture and pest control.
Métodos De Síntesis
Muscalure can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create the molecule, while biotechnology involves the use of living organisms to produce the molecule. The most common method for synthesizing Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate is through chemical synthesis, which involves the reaction of 2,4,6-trimethylheptanal with methanol and a strong acid catalyst.
Aplicaciones Científicas De Investigación
Muscalure has been extensively studied for its use in the control of housefly populations. It is used as a lure in traps to attract female houseflies, which are then killed or sterilized to reduce the population. Muscalure has also been studied for its potential use in the control of other insect populations, including mosquitoes and fruit flies. In addition, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has been studied for its potential use as a chemical communication tool in other species.
Propiedades
Número CAS |
18450-81-2 |
|---|---|
Nombre del producto |
Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate |
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
methyl (2S,4S,6R)-2,4,6-trimethylnonanoate |
InChI |
InChI=1S/C13H26O2/c1-6-7-10(2)8-11(3)9-12(4)13(14)15-5/h10-12H,6-9H2,1-5H3/t10-,11+,12+/m1/s1 |
Clave InChI |
NCJWARDEMBIBPL-WOPDTQHZSA-N |
SMILES isomérico |
CCC[C@@H](C)C[C@H](C)C[C@H](C)C(=O)OC |
SMILES |
CCCC(C)CC(C)CC(C)C(=O)OC |
SMILES canónico |
CCCC(C)CC(C)CC(C)C(=O)OC |
Sinónimos |
[2S,4S,6R,(+)]-2,4,6-Trimethylnonanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



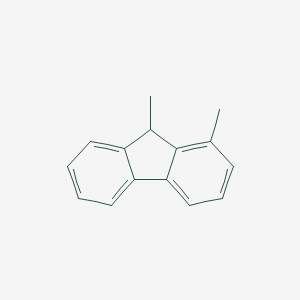
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)

